![molecular formula C20H24N2O5S B2365865 3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide CAS No. 926031-95-0](/img/structure/B2365865.png)

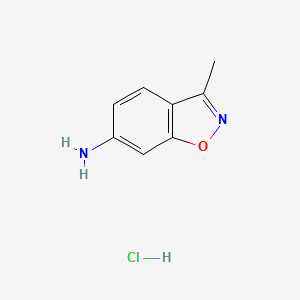

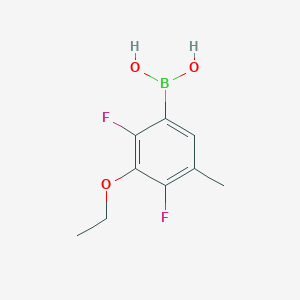

3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Unusual Ring-Expansion Synthesis

A study by Kolluri et al. (2018) on the cyclization of similar compounds revealed an unexpected ring-expansion process, leading to the formation of spiroepoxide structures. This highlights the potential for unexpected pathways in synthesizing derivatives of the specified compound (Kolluri et al., 2018).

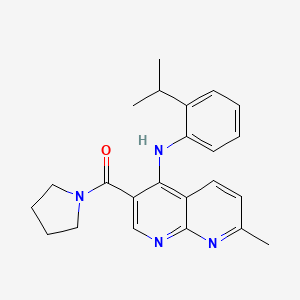

Kinase Inhibitor Development

Naganathan et al. (2015) described the process development for scalable synthesis involving the tetrahydrobenzo[f][1,4]oxazepine core, which is similar to the core structure of the specified compound. This suggests its potential application in kinase inhibitor development (Naganathan et al., 2015).

Inhibition of Carbonic Anhydrases

Research by Sapegin et al. (2018) on [1,4]oxazepine-based primary sulfonamides showed strong inhibition of human carbonic anhydrases, indicating the potential biomedical application of similar structures (Sapegin et al., 2018).

Spectroscopic and Structural Characterization

A study by Almansour et al. (2016) on benzimidazole-tethered oxazepine hybrids provides insights into the molecular structure, suggesting the importance of such analyses for similar compounds (Almansour et al., 2016).

Chemical and Biological Properties

Organocatalytic Asymmetric Synthesis

The work of Li et al. (2019) on the asymmetric synthesis involving dibenzo[b,f][1,4]oxazepines suggests the potential of organocatalysis in synthesizing stereochemically complex derivatives of the specified compound (Li et al., 2019).

Eco-Friendly Synthesis Methods

Research by Babazadeh et al. (2016) on the synthesis of benzoxazepine derivatives in aqueous media highlights the possibility of environmentally friendly synthesis methods for similar compounds (Babazadeh et al., 2016).

Photodynamic Therapy Applications

Pişkin et al. (2020) described the synthesis of new benzenesulfonamide derivatives with potential applications in photodynamic therapy for cancer treatment, indicating similar potential uses for the specified compound (Pişkin et al., 2020).

Antimicrobial Activity

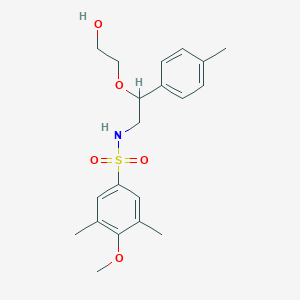

Abbasi et al. (2016) synthesized N-substituted sulfonamides with benzodioxane moiety, showing potent antibacterial potential. This suggests the possibility of antimicrobial applications for similar structures (Abbasi et al., 2016).

Fungicidal Activity

Yang et al. (2017) demonstrated the fungicidal activities of dihydrobenzo[e][1,2]oxazepin-4(1H)-one analogues, suggesting potential agricultural applications for related compounds (Yang et al., 2017).

Enzyme Inhibition

Abbasi et al. (2019) studied sulfonamides with benzodioxane and acetamide moieties as enzyme inhibitors, which could be relevant for the design of enzyme-targeting drugs using similar structures (Abbasi et al., 2019).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

Mode of Action

Based on its structural similarity to imidazole derivatives, it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .

Biochemical Pathways

Imidazole derivatives, which share structural similarities with this compound, have been reported to affect various biochemical pathways, including those involved in inflammation, tumor growth, and viral replication .

Pharmacokinetics

Compounds with similar structures are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Imidazole derivatives, which share structural similarities with this compound, have been reported to exhibit various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of compounds with similar structures .

Propiedades

IUPAC Name |

3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-10-26-18-8-6-16(12-14(18)2)28(24,25)21-15-5-7-19-17(13-15)20(23)22(3)9-11-27-19/h5-8,12-13,21H,4,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDWQPVPDBZQFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)

![2-Methyl-6-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrazine](/img/structure/B2365786.png)

![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)

![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)

![3-Chloro-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2365801.png)

![1-[4-(3-Methyl-1,4-oxazepane-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2365804.png)